Methyl 4-formyl-6-methoxynicotinate

Lipophilicity ADME Medicinal Chemistry

Methyl 4-formyl-6-methoxynicotinate (CAS 1256837-32-7) is the non-substitutable, patent-designated intermediate for antidiabetic leads (WO2014022528A1). Its LogP of 0.91 and 5 hydrogen-bond acceptors deliver a critical lipophilicity–solubility profile that the 6-chloro analog (LogP 1.30, 3 acceptors) cannot replicate. Using generic substitutes risks failed ADME assays and synthetic route deviation. With a TPSA of 65.5 Ų and a finely tuned formyl-methoxy-methylester pattern, this compound is engineered for fragment-based screening and lead optimization where permeability and target engagement are non-negotiable. Choose the only building block that guarantees IP integrity and reproducible ADME data.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
Cat. No. B8096828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-formyl-6-methoxynicotinate
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=C1)C=O)C(=O)OC
InChIInChI=1S/C9H9NO4/c1-13-8-3-6(5-11)7(4-10-8)9(12)14-2/h3-5H,1-2H3
InChIKeyUCEMJYZBGMGLKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for Methyl 4-Formyl-6-methoxynicotinate: A Differentiated Nicotinate Building Block


Methyl 4-formyl-6-methoxynicotinate (CAS 1256837-32-7) is a polysubstituted pyridine derivative classified as a nicotinic acid ester. It features a methyl ester at the 3-position, a formyl group at the 4-position, and a methoxy substituent at the 6-position of the pyridine ring, with a molecular formula of C9H9NO4 and a molecular weight of 195.17 g/mol . The compound serves as a versatile intermediate in medicinal chemistry and is characterized by a computed partition coefficient (XLogP3-AA) of 0.5 [1].

Substitution Risks with Methyl 4-Formyl-6-methoxynicotinate: Why Close Analogs Are Not Interchangeable


Generic substitution among nicotinate derivatives is a high-risk procurement strategy due to the quantifiable impact of subtle substituent changes on physicochemical properties, reactivity, and downstream synthetic utility. Direct replacement of the 6-methoxy group with a chlorine atom, a common alternative, increases the partition coefficient (LogP) by over 50%, fundamentally altering the lipophilicity of the building block and the pharmacokinetic profile of any derived compound . Similarly, regioisomers or compounds lacking the 4-formyl group cannot serve as direct replacements in synthetic pathways specifically designed for this substitution pattern, such as those used in patented antidiabetic compound synthesis [1].

Technical Evidence Guide for Selecting Methyl 4-Formyl-6-methoxynicotinate


Lipophilicity Control: LogP Comparison with 6-Chloro Analog

Methyl 4-formyl-6-methoxynicotinate provides a significantly lower lipophilicity compared to its 6-chloro analog. The target compound has an experimental LogP of 0.91, while the 6-chloro substituted analog (Methyl 6-chloro-4-formylnicotinate) has a LogP of 1.30 . This difference is critical for tuning ADME properties, where reducing LogP by ~0.4 units can substantially improve aqueous solubility and reduce non-specific binding.

Lipophilicity ADME Medicinal Chemistry Lead Optimization

Hydrogen Bond Acceptor Capacity: Impact on Solubility and Target Engagement

The target compound exhibits a distinct hydrogen-bonding capacity. It possesses 5 hydrogen bond acceptors , a direct result of the 6-methoxy substituent. In comparison, the 6-chloro analog, Methyl 6-chloro-4-formylnicotinate, has only 3 hydrogen bond acceptors . This difference in H-bond acceptor count influences aqueous solubility and specific interactions with biological targets, a critical parameter for fragment-based screening or structure-based drug design.

Hydrogen Bonding Solubility Pharmacodynamics Fragment-Based Drug Design

Validated Role as Key Intermediate in Patented Synthesis

Methyl 4-formyl-6-methoxynicotinate is explicitly validated as a crucial intermediate in patented synthetic routes. In patent WO2014022528A1 for antidiabetic tricyclic compounds, this specific compound is utilized as a key building block [1]. A detailed synthetic route confirms its preparation from compound 39-1 and subsequent use in constructing complex pharmacophores, providing a direct precedent that generic alternatives lacking this precise substitution pattern cannot replicate [1][2].

Process Chemistry Patent Synthesis Antidiabetic Compounds Intellectual Property

Topological Polar Surface Area (TPSA) for Permeability Optimization

The target compound possesses a Topological Polar Surface Area (TPSA) of 65.5 Ų [1]. This value is strategically positioned above the common threshold of 60 Ų for good blood-brain barrier penetration but well below the 140 Ų limit for poor oral absorption, indicating potential for both CNS and systemic exposure [2]. In comparison, the 6-chloro analog has a lower TPSA of 50.7 Ų (computed from Fluorochem F784533 data), which may favor passive membrane crossing but at the expense of solubility. This differential in TPSA provides a quantifiable rationale for matched-pair analysis in permeability optimization.

Membrane Permeability Physicochemical Properties Blood-Brain Barrier Lead Optimization

Prioritized Application Scenarios for Methyl 4-Formyl-6-methoxynicotinate


Lead Optimization in Medicinal Chemistry

When a medicinal chemistry lead series requires precise tuning of lipophilicity without sacrificing hydrogen-bonding capacity, Methyl 4-formyl-6-methoxynicotinate is the preferred building block. Its LogP of 0.91 and 5 H-bond acceptors [1] provide a differentiated profile against the common 6-chloro analog (LogP 1.30, 3 H-bond acceptors) , allowing for the improvement of aqueous solubility and specific target engagement.

Replicating Patented Syntheses for Diabetes Targets

For pharmaceutical development groups working on antidiabetic programs, the procurement of this specific compound is mandatory for fidelity in replicating the patented synthetic routes. Its use as a key intermediate is explicitly documented in WO2014022528A1 [2], making it a non-substitutable component for generating IP-protected leads.

Fragment-Based and Structure-Guided Drug Design

In fragment-based screening libraries, the compound's TPSA of 65.5 Ų [3] and favorable hydrogen-bonding profile [1] make it an attractive fragment for exploring chemical space where balanced permeability and solubility are desired. Its performance will quantitatively differ from chloro-substituted analogs in downstream ADME assays due to the established LogP and TPSA differentials.

Quote Request

Request a Quote for Methyl 4-formyl-6-methoxynicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.